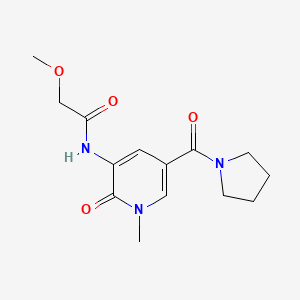![molecular formula C19H15FN4O3S B2760813 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034354-33-9](/img/structure/B2760813.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound features a unique combination of a thienopyrimidine core, a fluorophenyl moiety, and a pyrrole carboxamide group, making it an intriguing subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes
Formation of the Thienopyrimidine Core: : This step typically involves the condensation of thiophene with urea under acidic or basic conditions to form the dioxothienopyrimidine structure.
Attachment of the Ethyl Linker: : The ethyl linker is introduced via alkylation, typically using an ethyl halide in the presence of a base.
Introduction of the Fluorophenyl Group: : This involves a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.
Formation of the Pyrrole Carboxamide Group: : This final step is achieved by a reaction with pyrrole-2-carboxylic acid or its derivatives under amide-forming conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production might involve optimization of these synthetic routes to improve yields and reduce costs. This often includes continuous flow synthesis, use of catalytic processes, and recycling of reagents.
化学反应分析
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:
Oxidation: : Potentially involving the pyrrole or thienopyrimidine rings, leading to the formation of oxides.
Reduction: : Primarily affecting the carbonyl groups, reducing them to alcohols under hydrogenation conditions.
Substitution: : Particularly on the fluorophenyl ring, where electrophilic aromatic substitution can introduce other substituents.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or other oxidizing agents.
Reduction: : Hydrogen gas in the presence of Pd/C or LiAlH₄.
Substitution: : Electrophilic reagents like NO₂⁺ or Br₂.
Major Products
Oxidation Products: : Oxidized derivatives with increased oxygen content.
Reduction Products: : Alcohol derivatives of the compound.
Substitution Products: : Modified fluorophenyl rings with new substituents.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has diverse applications:
Chemistry
Used as a building block for synthesizing more complex molecules.
Studied for its unique electronic properties.
Biology
Investigated for its potential as an enzyme inhibitor.
Examined for its role in protein binding and signaling pathways.
Medicine
Researched for its therapeutic potential, including anti-cancer properties.
Explored for its antimicrobial and anti-inflammatory effects.
Industry
Utilized in the development of advanced materials, including polymers and nanomaterials.
Considered for use in sensor technology due to its specific binding properties.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: : May interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, such as kinase cascades or transcriptional regulation.
相似化合物的比较
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide: : Similar but lacks the fluorophenyl group.
4-(4-Fluorophenyl)-1H-pyrrole-2-carboxamide: : Lacks the thienopyrimidine core.
Uniqueness
The presence of both the thienopyrimidine core and the fluorophenyl moiety in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides unique electronic and steric properties, making it a distinct compound with specific applications and reactivity profiles.
This article should give you a comprehensive understanding of this compound
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-13-3-1-11(2-4-13)12-9-15(22-10-12)17(25)21-6-7-24-18(26)16-14(5-8-28-16)23-19(24)27/h1-5,8-10,22H,6-7H2,(H,21,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVXTYYJBZKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760730.png)


![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2760739.png)
![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2760741.png)
![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2760753.png)
